4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzamide core, followed by the introduction of the thiazole and thiadiazole rings. The final steps involve the addition of the dimethylsulfamoyl group and the carbamoylmethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the specific reaction being performed, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce sulfoxides or sulfones, while reduction reactions might produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds containing thiazole and thiadiazole rings. Examples might include:
Uniqueness
What sets 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O4S2
- Molecular Weight : 391.4646 g/mol
Biological Activities
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. The following table summarizes some key activities associated with compounds containing this scaffold:
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Receptor Modulation : It can bind to various receptors, altering their activity and downstream signaling pathways.
- Induction of Apoptosis : In cancer cells, the compound has been shown to trigger apoptotic pathways leading to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Study 1: Anticancer Activity
A study evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic effects on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that certain modifications enhanced anticancer activity significantly compared to standard treatments like 5-Fluorouracil (5-FU) .
Study 2: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of various thiadiazole derivatives against resistant bacterial strains. The presence of the thiazole ring was crucial for enhancing antibacterial properties .
Study 3: Neuroprotective Effects
Investigations into the anticonvulsant properties of thiadiazole derivatives showed promising results in animal models using the maximal electroshock (MES) test. Compounds demonstrated significant reductions in seizure frequency .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S4/c1-22(2)30(25,26)11-5-3-10(4-6-11)13(24)19-15-20-21-16(29-15)28-9-12(23)18-14-17-7-8-27-14/h3-8H,9H2,1-2H3,(H,17,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHKVRWFQTWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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